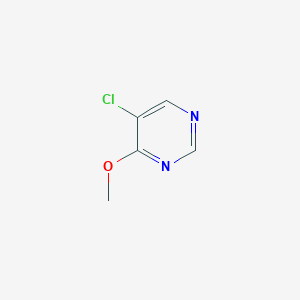

5-氯-4-甲氧基嘧啶

描述

5-Chloro-4-methoxypyrimidine is a chemical compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a chloro group at the 5-position and a methoxy group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those substituted at the 4 and 5 positions, typically involves cyclization reactions followed by substitution processes. For instance, 2-amino-4-methoxypyrimidine has been prepared through methoxylation of 2-amino-4-chloropyrimidine, derived from chlorination of isocytosine, indicating a pathway that could be adapted for 5-chloro-4-methoxypyrimidine synthesis (Ju Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often investigated using a combination of experimental techniques such as FT-IR, FT-Raman, and NMR, alongside theoretical methods like DFT calculations. These analyses provide insights into the compound's geometric parameters, charge distribution, molecular stability, and electronic properties, contributing to a comprehensive understanding of its chemical behavior (S. Aayisha et al., 2019).

Chemical Reactions and Properties

5-Chloro-4-methoxypyrimidine can undergo various chemical reactions typical of pyrimidine derivatives, such as nucleophilic substitution, rearrangement, and cross-coupling reactions. These reactions are foundational for the synthesis of more complex molecules and for modifying the compound's chemical properties for specific applications. For example, pyrimidine derivatives have been synthesized through Suzuki cross-coupling reactions, indicating the potential for 5-chloro-4-methoxypyrimidine to participate in similar transformations (N. Saygılı et al., 2004).

Physical Properties Analysis

The physical properties of 5-chloro-4-methoxypyrimidine, such as solubility, melting point, and crystal structure, can be assessed through experimental measurements. These properties are crucial for the compound's handling, storage, and application in various industrial processes. For instance, the solubility of 2,4-dichloro-5-methoxypyrimidine in different solvents has been experimentally determined, providing valuable data for solvent selection in synthesis and application processes (Yong-Jie Liu et al., 2010).

科学研究应用

药理活性装饰六元二嗪

5-氯-4-甲氧基嘧啶是一种二嗪,二嗪是一种含两个氮的化合物,存在于自然界中(DNA、RNA、香料和香精)。 据报道,二嗪具有广泛的药理学应用 . 这些应用包括抗代谢物(抗叶酸)、抗癌、抗菌、抗过敏、酪氨酸激酶、抗微生物、钙通道拮抗剂、抗炎、镇痛、降压、抗利什曼原虫、抗结核静止、抗惊厥、利尿和保钾,到抗攻击活动 .

白血病治疗

嘧啶衍生物,如5-氯-4-甲氧基嘧啶,由于其高度的结构多样性,被广泛应用于治疗学科。它们用于调节髓性白血病。 例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,是治疗白血病的成熟方法 .

乳腺癌和特发性肺纤维化治疗

抗菌和抗真菌应用

抗寄生虫应用

利尿应用

阿尔茨海默病治疗

5-氯-4-甲氧基嘧啶用于制备杂芳基哌嗪衍生物,用于治疗阿尔茨海默病 .

抗肿瘤应用

属性

IUPAC Name |

5-chloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNJRXKCQCFXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

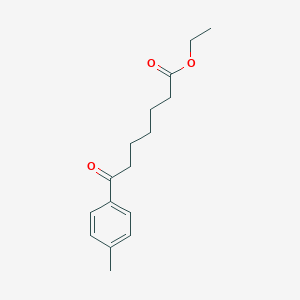

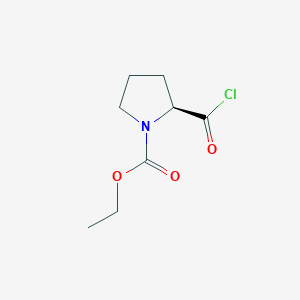

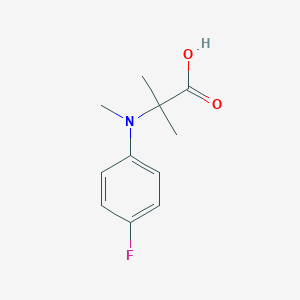

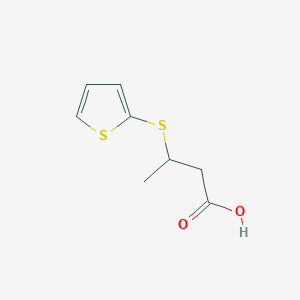

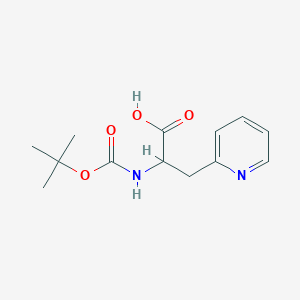

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

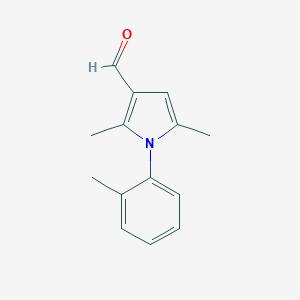

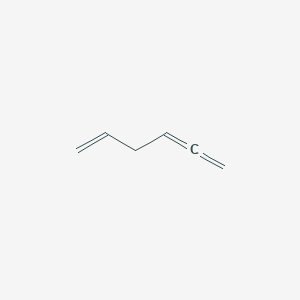

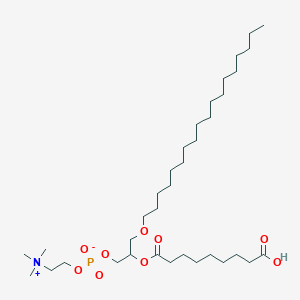

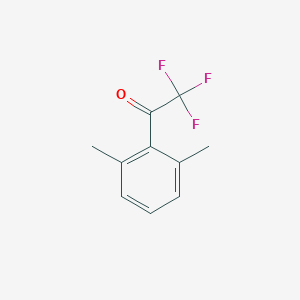

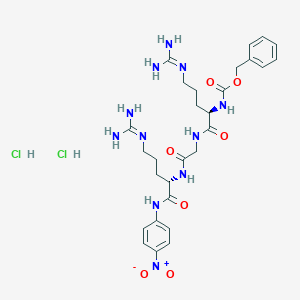

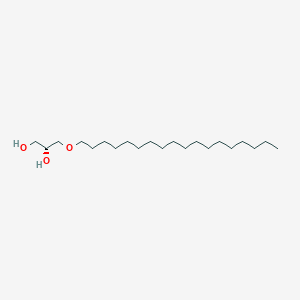

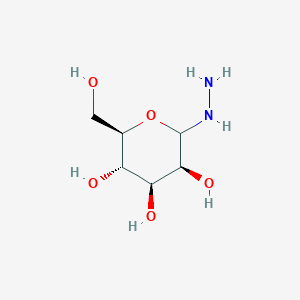

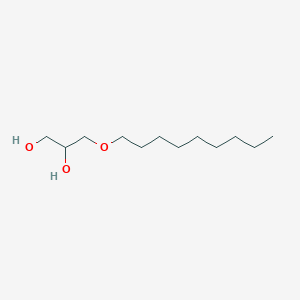

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)